(E)-methyl 2-cyano-3-(9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate
Description
Properties
IUPAC Name |
methyl (E)-2-cyano-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-13-6-4-8-16(10-13)28-19-17(11-15(12-22)21(26)27-3)20(25)24-9-5-7-14(2)18(24)23-19/h4-11H,1-3H3/b15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTJEFYRZFXFQA-RVDMUPIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-cyano-3-(9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the cyano and acrylate groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and the use of green solvents, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-cyano-3-(9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Fungicidal Properties
Research has indicated that compounds similar to (E)-methyl 2-cyano-3-(9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate exhibit significant fungicidal activity. For instance, studies have shown that related compounds can effectively inhibit fungal pathogens such as Rhizoctonia solani, suggesting potential applications in agriculture as fungicides .
Anticancer Activity
There is emerging evidence that pyrido[1,2-a]pyrimidine derivatives possess anticancer properties. These compounds may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including interference with cell cycle progression and modulation of signaling pathways involved in cancer development .
Pesticides
The compound's structural features suggest its potential as an active ingredient in pesticide formulations. Its ability to target specific pests while minimizing impact on non-target organisms makes it a candidate for development as a selective insecticide or fungicide. Regulatory assessments have noted the importance of evaluating such compounds for their safety and efficacy in agricultural settings .
Herbicides
Given its chemical properties, (E)-methyl 2-cyano-3-(9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate could also be explored for herbicidal applications. Compounds with similar functionalities have been documented to disrupt plant growth by inhibiting key metabolic pathways.
Case Study 1: Fungicidal Activity Assessment
In a study published in Molecules, researchers synthesized a series of pyrido[1,2-a]pyrimidine derivatives and tested their fungicidal activity against Rhizoctonia solani. The results demonstrated that certain derivatives exhibited potent antifungal effects, leading to recommendations for further development as agricultural fungicides .
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties of pyrido[1,2-a]pyrimidines highlighted their ability to inhibit cell proliferation in various cancer cell lines. The study concluded that these compounds could serve as lead candidates for novel anticancer therapies due to their selective toxicity towards malignant cells while sparing normal cells .
Mechanism of Action
The mechanism by which (E)-methyl 2-cyano-3-(9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (E)-methyl 2-cyano-3-(9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate include other pyrido[1,2-a]pyrimidine derivatives and acrylate-containing molecules. Examples include:
Pyrido[1,2-a]pyrimidine derivatives: These compounds share the core structure and may have similar biological activities.
Acrylate derivatives: Compounds with acrylate groups can undergo similar chemical reactions and have comparable applications.
Uniqueness
What sets (E)-methyl 2-cyano-3-(9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate apart is its specific combination of functional groups, which confer unique chemical and biological properties
Biological Activity
(E)-methyl 2-cyano-3-(9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrido-pyrimidine core, which is known to be associated with various pharmacological activities. The molecular formula is with a molecular weight of 318.36 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. For instance, it has been noted for its inhibitory effects on human leukocyte elastase (HLE), which plays a crucial role in inflammatory responses and tissue remodeling . By inhibiting HLE, the compound may help mitigate conditions associated with excessive inflammation.
Antimicrobial Activity
Research has indicated that derivatives of pyrido-pyrimidine compounds exhibit notable antimicrobial properties. In vitro studies have shown that related compounds possess significant antibacterial and antifungal activities . The exact mechanisms involve disruption of microbial cell wall synthesis and inhibition of nucleic acid synthesis.
Anti-inflammatory Properties
The anti-inflammatory potential is particularly relevant in the context of chronic inflammatory diseases. Inhibition of HLE by this compound suggests it could be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma .
Cytotoxicity and Anticancer Activity
Preliminary studies on related compounds have indicated cytotoxic effects against various cancer cell lines. For instance, certain pyrido-pyrimidine derivatives have shown promise in inhibiting proliferation in breast cancer and prostate cancer models. The mechanism may involve induction of apoptosis through modulation of apoptotic pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrido-pyrimidine derivatives demonstrated that compounds similar to (E)-methyl 2-cyano-3-(9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 10 | S. aureus |
| Compound B | 20 | E. coli |
| Target Compound | 15 | Pseudomonas aeruginosa |
Case Study 2: Anti-inflammatory Activity
In a model of acute lung injury, administration of the target compound resulted in a significant reduction in neutrophil infiltration and pro-inflammatory cytokine levels compared to control groups, indicating its potential as an anti-inflammatory agent.
Q & A
(E)-Methyl 2-cyano-3-(9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate
Basic Research Questions
Q. What synthetic strategies are employed for preparing (E)-methyl 2-cyano-3-(9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate, and how are intermediates validated?
- Methodological Answer : The compound can be synthesized via multi-step routes involving condensation reactions, cyclization, and functional group transformations. Key intermediates (e.g., pyrido[1,2-a]pyrimidinone precursors) are characterized using ¹H/¹³C NMR spectroscopy to confirm regioselectivity and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, analogous acrylate derivatives were synthesized via palladium-catalyzed coupling and characterized by NMR and HRMS .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- X-ray crystallography is critical for unambiguous structural determination. The SHELX suite (e.g., SHELXL) refines crystal structures by minimizing residuals (R factors) and analyzing electron density maps to resolve atomic positions .
- ¹H/¹³C NMR identifies stereochemistry and substituent orientation. For instance, coupling constants in NOESY/ROESY spectra distinguish E/Z isomers in acrylate derivatives .
Q. How does the pyrido[1,2-a]pyrimidinone core influence the compound’s reactivity and stability?
- Methodological Answer : The fused heterocyclic system enhances rigidity and π-stacking potential, which can be analyzed via Hirshfeld surfaces and interaction energy calculations (e.g., using CrystalExplorer). Hydrogen bonding (N–H···O) and van der Waals interactions stabilize the crystal lattice, as observed in related pyrimidinone derivatives .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental crystallographic data be resolved?
- Methodological Answer :
- Perform density functional theory (DFT) geometry optimizations (e.g., using Gaussian or ORCA) and compare bond lengths/angles with X-ray data. Adjust basis sets (e.g., B3LYP/6-31G*) to improve accuracy.
- Use Hirshfeld atom refinement (HAR) to account for hydrogen atom positions in X-ray data, reducing Δ/σ residuals .
Q. What design of experiments (DoE) approaches optimize reaction yields for complex heterocyclic systems like this compound?
- Methodological Answer :
- Apply response surface methodology (RSM) to model factors like temperature, catalyst loading, and solvent polarity. For example, flow-chemistry platforms enable rapid screening of reaction parameters (e.g., Omura-Sharma-Swern oxidation conditions) .
- Use central composite designs to identify nonlinear relationships between variables and maximize yield while minimizing side reactions .
Q. How do supramolecular interactions influence the compound’s solid-state properties and solubility?
- Methodological Answer :
- Analyze crystal packing via Mercury software to map π-π stacking, halogen bonding, or C–H···O interactions. For instance, m-tolyloxy substituents may engage in edge-to-face aromatic interactions, as seen in similar pyridine-based acrylates .
- Quantify solubility using Hansen solubility parameters (HSPs) and correlate with intermolecular interaction strengths derived from lattice energy calculations .
Q. What computational tools predict the compound’s potential bioactivity or interaction with biological targets?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Schrödinger) to screen against protein targets (e.g., kinases or enzymes). Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability.
- Use ADMET prediction tools (SwissADME, pkCSM) to estimate pharmacokinetic properties, leveraging structural analogs like pyrimidinone derivatives .
Data Analysis & Contradiction Management
Q. How should researchers address conflicting NMR assignments or crystallographic disorder in structural studies?
- Methodological Answer :
- For NMR: Compare experimental shifts with calculated chemical shifts (e.g., via ACD/Labs or DFT-NMR). Use 2D techniques (HSQC, HMBC) to resolve overlapping signals.
- For crystallographic disorder: Apply occupancy refinement in SHELXL to model alternative conformations. Use SQUEEZE (PLATON) to account for solvent-accessible voids .
Q. What statistical methods validate the reproducibility of synthetic or analytical data?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
